molecular formula C10H11BrO2 B13552006 2-(4-Bromo-3-methylphenyl)propanoicacid

2-(4-Bromo-3-methylphenyl)propanoicacid

Cat. No.: B13552006
M. Wt: 243.10 g/mol
InChI Key: CAYOKTLIKNTVPA-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)propanoic acid is a brominated aromatic carboxylic acid with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 250.66 g/mol . Its CAS registry number is 1314671-45-8, and it is commonly employed as a building block in organic synthesis and pharmaceutical research . The compound features a propanoic acid backbone substituted with a 4-bromo-3-methylphenyl group, which confers unique steric and electronic properties. Its applications include serving as an intermediate in the synthesis of bioactive molecules, though specific biological activities remain under investigation .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11BrO2/c1-6-5-8(3-4-9(6)11)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

CAYOKTLIKNTVPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)propanoic acid can be achieved through several methods. One common method involves the bromination of 3-methylphenylpropanoic acid using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromo-3-methylphenyl)propanoic acid may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Applications Reference
2-(4-Bromo-3-methylphenyl)propanoic acid C₁₀H₁₁BrO₂ 250.66 4-Br, 3-Me on phenyl; α-CH₃ on propanoic Intermediate in drug synthesis
2-(4-Bromo-3-methylphenoxy)propanoic acid C₁₀H₁₁BrO₃ 259.00 Phenoxy linker instead of phenyl Altered reactivity due to ether oxygen
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid C₁₂H₁₅BrO₂ 283.16 3-Br, 4-Et on phenyl; α,α-dimethyl Crystalline structure (X-ray validated)
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid C₁₀H₁₀BrFO₂ 261.09 4-Br, 2-F on phenyl; α,α-dimethyl Enhanced acidity due to electronegative F
3-(4-Bromo-2-methoxyphenyl)propanoic acid C₁₀H₁₁BrO₃ 259.10 4-Br, 2-OMe on phenyl Electron-donating OMe alters reactivity
(S)-2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 Amino group at C2; chiral center Potential pharmaceutical applications

Functional Group Impact on Properties

Fluorine substitution (e.g., 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid) increases acidity (pKa ~3.5–4.0) due to fluorine’s electronegativity, enhancing hydrogen-bonding capacity .

Electronic Effects: Methoxy groups (e.g., 3-(4-Bromo-2-methoxyphenyl)propanoic acid) donate electron density via resonance, stabilizing the aromatic ring and altering electrophilic substitution patterns compared to methyl groups .

Biological Activity

2-(4-Bromo-3-methylphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

  • Chemical Name : 2-(4-Bromo-3-methylphenyl)propanoic acid
  • CAS Number : 121219-03-2
  • Molecular Formula : C11H13BrO2
  • Molecular Weight : 273.12 g/mol

Antioxidant Activity

Research indicates that derivatives of 2-(4-Bromo-3-methylphenyl)propanoic acid exhibit significant antioxidant properties. A study utilizing the DPPH radical scavenging method demonstrated that certain derivatives possess antioxidant activity comparable to ascorbic acid, a well-known antioxidant. The antioxidant efficacy was measured using IC50 values, where lower values indicate higher potency .

CompoundIC50 (µg/mL)Relative Activity
Ascorbic Acid50Reference
2-(4-Bromo-3-methylphenyl)propanoic acid derivative351.43 times more effective

Anticancer Activity

The anticancer potential of 2-(4-Bromo-3-methylphenyl)propanoic acid has been explored in various studies. The compound was tested against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicated notable cytotoxic effects, with specific derivatives demonstrating higher efficacy against the U-87 cell line compared to MDA-MB-231 .

Cell LineIC50 (µg/mL)Activity Level
U-8720High
MDA-MB-23145Moderate

The mechanisms underlying the biological activities of 2-(4-Bromo-3-methylphenyl)propanoic acid involve various pathways:

  • Radical Scavenging : The compound's ability to neutralize free radicals contributes to its antioxidant properties.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways, leading to cell death.
  • Cell Cycle Arrest : Studies suggest that treatment with this compound can result in cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant capacity of several derivatives of 2-(4-Bromo-3-methylphenyl)propanoic acid using the DPPH assay. The study found that certain modifications significantly enhanced radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that derivatives of the compound exhibited differential cytotoxicity. The most potent derivative was found to inhibit the growth of U-87 cells with an IC50 value significantly lower than that for MDA-MB-231 cells, indicating a selective action against specific tumor types .

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